

# An In-depth Technical Guide to 3-Bromo-5-iodobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-5-iodobenzaldehyde

Cat. No.: B070385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromo-5-iodobenzaldehyde** is a di-halogenated aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at the meta positions relative to the aldehyde group, allows for regioselective functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-Bromo-5-iodobenzaldehyde**, with a focus on its applications in research and drug development.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Bromo-5-iodobenzaldehyde** is presented below. It is important to note that while some data is derived from experimental sources for closely related compounds, other values are calculated or predicted.

| Property            | Value                                                                                                                         | Source              |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Molecular Formula   | C <sub>7</sub> H <sub>4</sub> BrIO                                                                                            | --INVALID-LINK--[1] |
| Molecular Weight    | 310.91 g/mol                                                                                                                  | --INVALID-LINK--[1] |
| CAS Number          | 188813-09-4                                                                                                                   | --INVALID-LINK--[1] |
| Appearance          | Off-white to faint yellow crystalline solid                                                                                   | --INVALID-LINK--    |
| Melting Point       | No experimental data available. The related compound 3-Bromo-5-iodobenzoic acid has a melting point of 219-221 °C.[2][3]      | -                   |
| Boiling Point       | 318.4 °C (Calculated)                                                                                                         | --INVALID-LINK--[4] |
| Density             | 2.231 g/cm <sup>3</sup> (Calculated)                                                                                          | --INVALID-LINK--[4] |
| Solubility          | No specific data available. Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | -                   |
| Purity (Commercial) | ≥97%                                                                                                                          | --INVALID-LINK--[5] |

## Calculated Physicochemical Properties:

| Parameter                             | Value                | Source              |
|---------------------------------------|----------------------|---------------------|
| Topological Polar Surface Area (TPSA) | 17.07 Å <sup>2</sup> | --INVALID-LINK--[1] |
| LogP                                  | 2.8662               | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors               | 1                    | --INVALID-LINK--[1] |
| Hydrogen Bond Donors                  | 0                    | --INVALID-LINK--[1] |
| Rotatable Bonds                       | 1                    | --INVALID-LINK--[1] |

## Spectroscopic Data

Detailed experimental spectroscopic data for **3-Bromo-5-iodobenzaldehyde** is not readily available in the public domain. The following tables provide expected spectral characteristics based on the analysis of similar compounds, such as 3-bromobenzaldehyde and other substituted benzaldehydes.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) - Predicted

| Chemical Shift (ppm) | Multiplicity    | Assignment      |
|----------------------|-----------------|-----------------|
| ~9.9 - 10.1          | Singlet         | Aldehyde proton |
| ~8.0 - 8.2           | Triplet (or dd) | Aromatic proton |
| ~7.8 - 8.0           | Triplet (or dd) | Aromatic proton |
| ~7.6 - 7.8           | Triplet (or dd) | Aromatic proton |

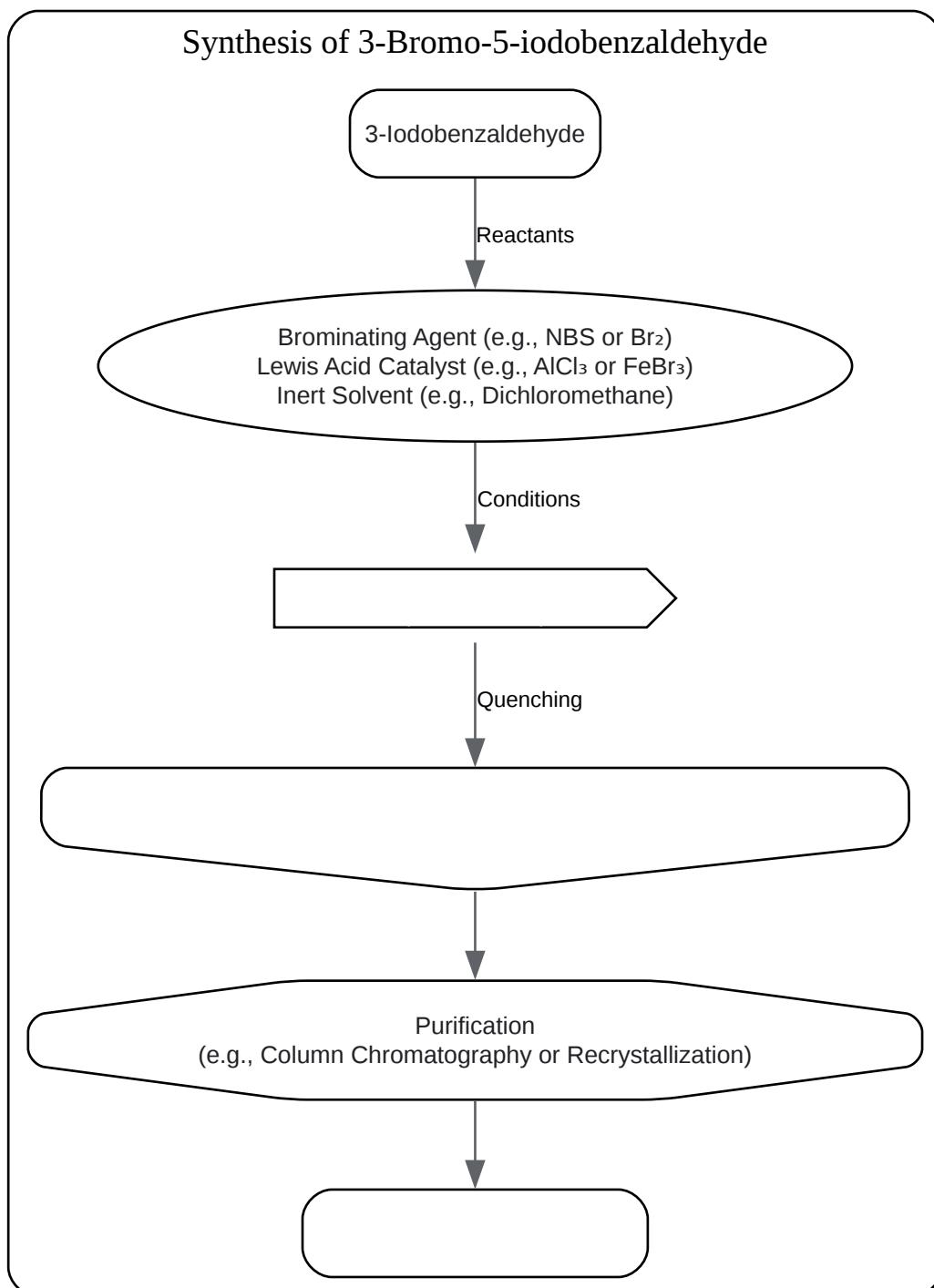
### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

| Chemical Shift (ppm) | Assignment               |
|----------------------|--------------------------|
| ~190 - 192           | Aldehyde carbonyl carbon |
| ~138 - 140           | Aromatic carbon (C-CHO)  |
| ~135 - 138           | Aromatic carbon          |
| ~130 - 133           | Aromatic carbon          |
| ~128 - 130           | Aromatic carbon          |
| ~122 - 125           | Aromatic carbon (C-Br)   |
| ~92 - 95             | Aromatic carbon (C-I)    |

### IR (Infrared) Spectroscopy - Predicted Key Peaks

| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment          |
|--------------------------------|--------------------------------------|
| ~3050 - 3100                   | Aromatic C-H stretch                 |
| ~2820, ~2720                   | Aldehyde C-H stretch (Fermi doublet) |
| ~1690 - 1710                   | Aldehyde C=O stretch                 |
| ~1550 - 1600                   | Aromatic C=C stretch                 |
| ~1000 - 1200                   | C-Br and C-I stretches               |
| ~750 - 900                     | Aromatic C-H out-of-plane bend       |

### MS (Mass Spectrometry) - Predicted Fragmentation


The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at m/z 310, with a characteristic isotopic pattern due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ( $M-1$ ) and the loss of the formyl group ( $M-29$ ).

## Experimental Protocols

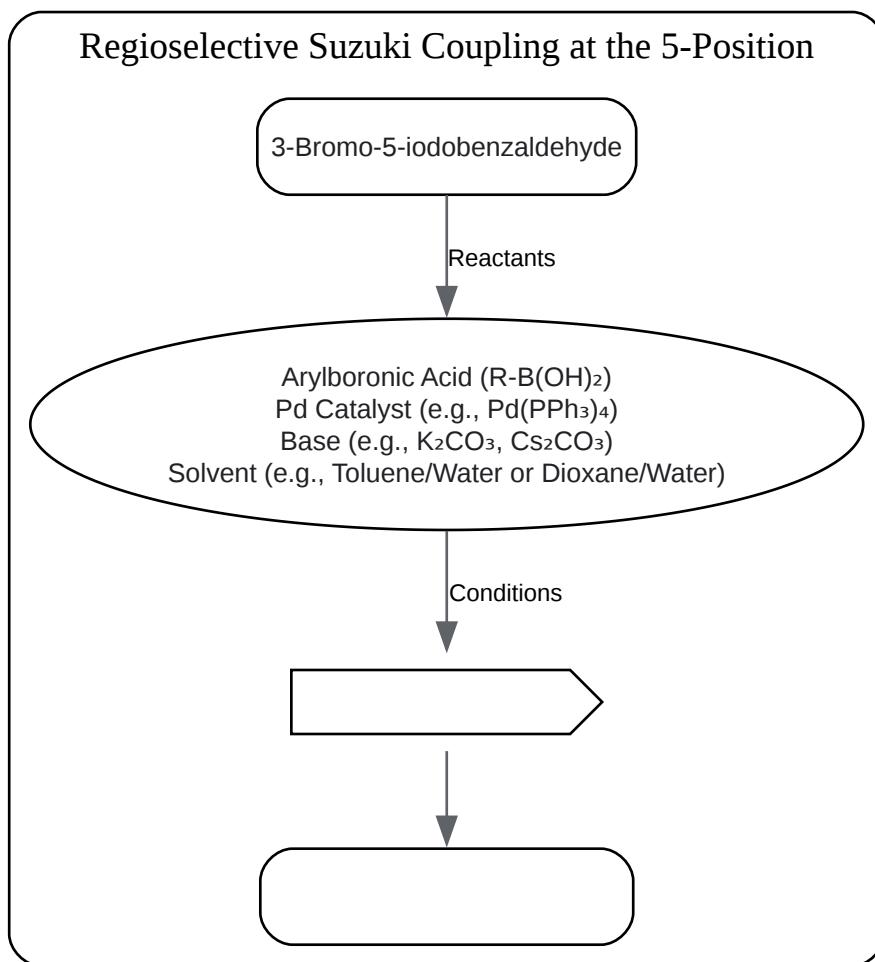
### General Synthesis of 3-Bromo-5-iodobenzaldehyde

A specific, detailed experimental protocol for the synthesis of **3-Bromo-5-iodobenzaldehyde** is not widely published. However, a general and plausible synthetic route can be adapted from established methods for the halogenation of benzaldehydes. A common strategy involves the bromination of a suitable iodinated precursor.

A plausible synthetic approach:



[Click to download full resolution via product page](#)


Caption: A plausible synthetic workflow for **3-Bromo-5-iodobenzaldehyde**.

Methodology:

- Reaction Setup: To a solution of 3-iodobenzaldehyde in an inert solvent such as dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride or iron(III) bromide) is added at a controlled temperature, typically 0 °C.
- Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the reaction mixture. The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: The reaction is quenched by the addition of an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine, followed by washing with a saturated aqueous solution of sodium bicarbonate and brine.
- Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure **3-Bromo-5-iodobenzaldehyde**.

## General Protocol for Regioselective Suzuki Cross-Coupling

The differential reactivity of the C-I and C-Br bonds in **3-Bromo-5-iodobenzaldehyde** allows for selective cross-coupling reactions. The C-I bond is more reactive towards oxidative addition with palladium catalysts, enabling selective functionalization at the 5-position.

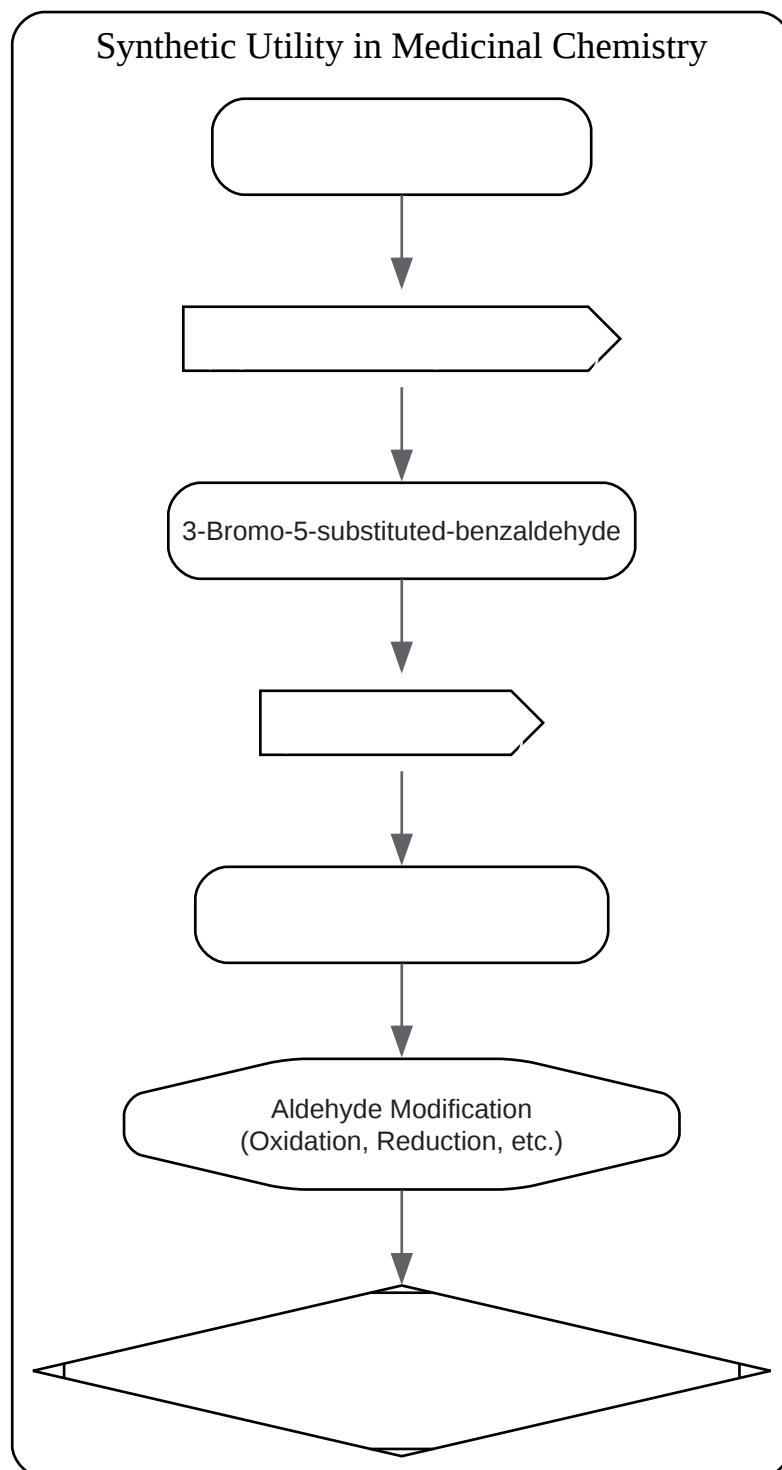


[Click to download full resolution via product page](#)

Caption: Workflow for regioselective Suzuki coupling of **3-Bromo-5-iodobenzaldehyde**.

Methodology:

- Reaction Setup: In a reaction vessel, **3-Bromo-5-iodobenzaldehyde**, an arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate) are combined.
- Solvent Addition and Degassing: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.


- **Reaction:** The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
- **Workup and Purification:** After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 3-bromo-5-arylbenzaldehyde.

## Applications in Drug Development and Research

**3-Bromo-5-iodobenzaldehyde** is a valuable intermediate in the synthesis of complex organic molecules due to the orthogonal reactivity of its two halogen substituents.<sup>[5]</sup> This allows for the sequential introduction of different functionalities, a crucial strategy in the construction of novel drug candidates and molecular probes.

The aldehyde group can be further manipulated through various transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, providing access to a wide range of derivatives.

While there is no direct evidence of **3-Bromo-5-iodobenzaldehyde** being involved in specific signaling pathways, its utility lies in the synthesis of molecules that may target such pathways. The ability to introduce diverse substituents at the 3- and 5-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.



[Click to download full resolution via product page](#)

Caption: Logical flow of the synthetic utility of **3-Bromo-5-iodobenzaldehyde**.

## Conclusion

**3-Bromo-5-iodobenzaldehyde** is a highly useful and versatile building block for organic synthesis. Its key feature is the differential reactivity of the iodine and bromine substituents, which enables regioselective functionalization and the construction of complex, highly substituted aromatic compounds. While detailed experimental data for some of its physical properties are not readily available, its synthetic utility is well-established. For researchers and scientists in drug development, this compound offers a valuable platform for the synthesis of novel molecular entities with potential therapeutic applications. The ability to perform sequential cross-coupling reactions makes it a powerful tool for the systematic exploration of chemical space in the pursuit of new medicines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-iodobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070385#3-bromo-5-iodobenzaldehyde-chemical-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)